molecular formula C7H7F3 B15293476 (5R)-4-(difluoromethylidene)-5-fluorocyclohexene

(5R)-4-(difluoromethylidene)-5-fluorocyclohexene

Katalognummer: B15293476
Molekulargewicht: 148.13 g/mol
InChI-Schlüssel: VSYGEQPFVUWOCL-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R)-4-(difluoromethylidene)-5-fluorocyclohexene is a fluorinated organic compound with a unique structure that includes both difluoromethylidene and fluorocyclohexene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-4-(difluoromethylidene)-5-fluorocyclohexene typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a cyclohexene derivative using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may involve the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, such as temperature, pressure, and reagent flow rates.

Analyse Chemischer Reaktionen

Types of Reactions

(5R)-4-(difluoromethylidene)-5-fluorocyclohexene can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation reactions using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media, with temperatures ranging from room temperature to reflux conditions.

    Reduction: Often carried out in anhydrous solvents under inert atmospheres to prevent moisture-sensitive reactions.

    Substitution: Conducted in polar solvents like acetonitrile or dimethylformamide, with the addition of catalysts or initiators to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylidene ketones, while reduction could produce fluorinated alcohols. Substitution reactions might result in halogenated cyclohexenes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5R)-4-(difluoromethylidene)-5-fluorocyclohexene is used as a building block for synthesizing more complex fluorinated compounds

Biology

In biological research, this compound is studied for its potential as a fluorinated probe in imaging and diagnostic applications. The presence of fluorine atoms can improve the compound’s bioavailability and metabolic stability.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Fluorinated compounds often exhibit enhanced pharmacokinetic properties, such as increased lipophilicity and improved binding affinity to biological targets.

Industry

In the industrial sector, this compound is investigated for its use in the development of advanced materials, such as fluorinated polymers and coatings. Its unique properties can impart desirable characteristics, such as chemical resistance and thermal stability.

Wirkmechanismus

The mechanism of action of (5R)-4-(difluoromethylidene)-5-fluorocyclohexene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5R)-4-(trifluoromethylidene)-5-fluorocyclohexene
  • (5R)-4-(difluoromethylidene)-5-chlorocyclohexene
  • (5R)-4-(difluoromethylidene)-5-bromocyclohexene

Uniqueness

Compared to similar compounds, (5R)-4-(difluoromethylidene)-5-fluorocyclohexene stands out due to its specific combination of difluoromethylidene and fluorocyclohexene groups. This unique structure imparts distinct chemical and physical properties, such as increased reactivity and stability, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H7F3

Molekulargewicht

148.13 g/mol

IUPAC-Name

(5R)-4-(difluoromethylidene)-5-fluorocyclohexene

InChI

InChI=1S/C7H7F3/c8-6-4-2-1-3-5(6)7(9)10/h1-2,6H,3-4H2/t6-/m1/s1

InChI-Schlüssel

VSYGEQPFVUWOCL-ZCFIWIBFSA-N

Isomerische SMILES

C1C=CCC(=C(F)F)[C@@H]1F

Kanonische SMILES

C1C=CCC(=C(F)F)C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.